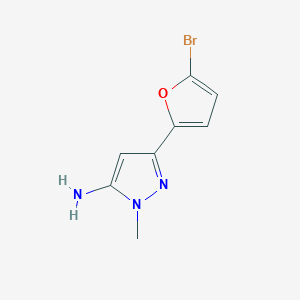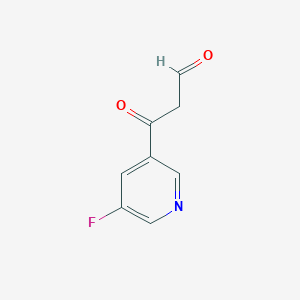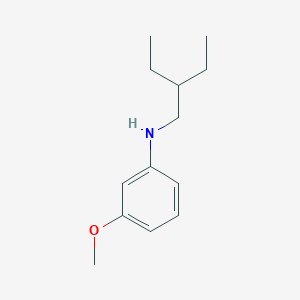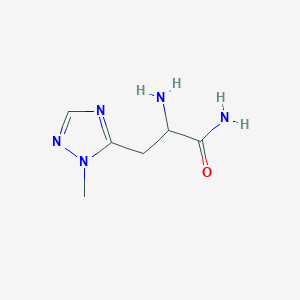
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
科学研究应用
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.
相似化合物的比较
Similar Compounds
3-Methyl-2-butenoic acid: A structurally similar compound with a different functional group arrangement.
Butanoic acid, 3-methyl-: Another related compound with a simpler structure.
Uniqueness
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC 名称 |
3-methyl-2-(3-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)8(10(11)12)9-7(3)4-5-13-9/h4-6,8H,1-3H3,(H,11,12) |
InChI 键 |
GHPIDRHFXHXAAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
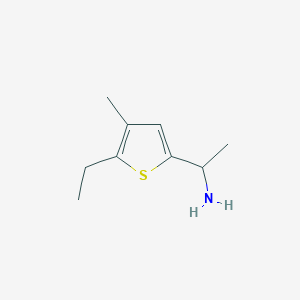
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
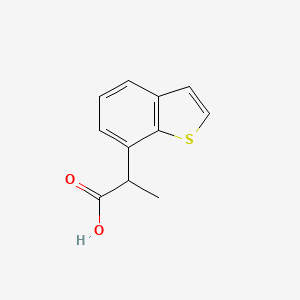
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
